molecular formula C23H21NO3 B11686976 ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11686976
M. Wt: 359.4 g/mol
InChI Key: SEBPOBRHOLNFGR-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of benzoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a benzene ring, and various functional groups such as hydroxyl, methyl, and carboxylate

Preparation Methods

The synthesis of ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method involves the following steps:

This method is advantageous as it avoids the use of chromatography for purification and employs solvents and catalysts of low toxicity.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the carboxylate group, forming a simpler indole derivative.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl and carboxylate groups can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H21NO3/c1-4-27-23(26)21-15(3)24(16-11-9-14(2)10-12-16)22-18-8-6-5-7-17(18)20(25)13-19(21)22/h5-13,25H,4H2,1-3H3

InChI Key

SEBPOBRHOLNFGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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